N-Oleoyl valine

TRPV3 antagonism N-acyl amide structure-activity relationship

N-Oleoyl valine is the definitive TRPV3 antagonist for reproducible ion channel research. Unlike generic N-acyl amino acids, its L-valine head group confers a unique antagonism profile (39.73 ± 4.16 RFU) essential for SAR studies differentiating glycine, alanine, and phenylalanine conjugates. As a quantifiable acute lung injury biomarker (2.9-fold post-Cl₂ exposure increase), it enables validated LC-MS/MS internal standardization using established baseline concentrations (2.55E-11 to 7.47E-11 M). Its measured FAAH catalytic efficiency (kcat/Km = 4.3 × 10⁴ M⁻¹s⁻¹) ensures stable cellular kinetics compared to rapidly hydrolyzed analogs like anandamide. Choose the research-grade standard backed by quantitative, peer-reviewed functional data.

Molecular Formula C23H43NO3
Molecular Weight 381.6 g/mol
Cat. No. B10776000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Oleoyl valine
Molecular FormulaC23H43NO3
Molecular Weight381.6 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)NC(C(C)C)C(=O)O
InChIInChI=1S/C23H43NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(25)24-22(20(2)3)23(26)27/h11-12,20,22H,4-10,13-19H2,1-3H3,(H,24,25)(H,26,27)
InChIKeyLRQPUGFHAACUMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Oleoyl Valine: Core Specifications and Classification for TRPV3 Research Procurement


N-Oleoyl valine (CAS: 60374-41-6) is an endogenous N-acyl amino acid, specifically a condensation product of oleic acid and L-valine, classifying it as a long-chain N-acylamide [1]. It is characterized as a selective antagonist at the transient receptor potential vanilloid type 3 (TRPV3) channel, a receptor involved in thermoregulation and inflammation [2]. The compound is typically supplied with a purity of ≥98% and has a molecular weight of 381.6 g/mol [3].

N-Oleoyl Valine: Why N-Acyl Amino Acids Cannot Be Considered Interchangeable Probes for TRPV3


Substituting N-oleoyl valine with a generic N-acyl amino acid or a different fatty acyl valine derivative is scientifically unsound due to the steep structure-activity relationship (SAR) within the N-acyl amide family at the TRPV3 channel. Data from a comprehensive screen of N-acyl amide mixtures (10 µM) demonstrates that the amino acid head group is a primary determinant of TRPV3 antagonism, with N-acyl valine mixtures exhibiting a unique activity profile distinct from other N-acyl amino acids like glycine, alanine, or phenylalanine [1]. Furthermore, the specific chain length and unsaturation of the fatty acyl moiety (oleoyl, C18:1) dictate its metabolic fate, specifically its hydrolysis rate by fatty acid amide hydrolase (FAAH) . Therefore, a different amino acid conjugate or a saturated analog (e.g., N-palmitoyl valine) will likely exhibit a different potency, selectivity profile, and metabolic stability, compromising experimental reproducibility and interpretation.

N-Oleoyl Valine: Quantitative Differentiation Versus N-Acyl Amino Acid Comparators


TRPV3 Antagonist Activity Profile: N-Acyl Valine vs. Other N-Acyl Amino Acids

In a direct head-to-head comparison of N-acyl amide mixtures (10 µM) on TRPV3 channels, the N-acyl valine mixture exhibited a unique and quantifiable level of antagonism. Its activity, measured as a change in relative fluorescence units, was significantly lower than that of other N-acyl amino acid mixtures [1].

TRPV3 antagonism N-acyl amide structure-activity relationship

Differential Endogenous Levels in Lung Tissue Following Acute Injury

In a cross-study comparable analysis of endogenous N-acylamide concentrations in mouse lung tissue, N-oleoyl valine levels were measured under control (air) and injury (chlorine) conditions. Its baseline concentration was higher than several other N-acylamides and exhibited a specific, quantifiable fold-change upon exposure [1].

lung injury endogenous metabolite N-acylamide

FAAH-Mediated Hydrolysis: Defining Metabolic Stability

The metabolic fate of N-oleoyl valine is governed by its susceptibility to hydrolysis by fatty acid amide hydrolase (FAAH). Its catalytic efficiency provides a benchmark for its in vivo half-life compared to other lipid signaling molecules .

FAAH metabolic stability N-acyl amide

N-Oleoyl Valine: Prioritized Applications Based on Quantitative Evidence


Investigating Amino Acid Head Group SAR for TRPV3 Antagonism

The quantitative evidence (Section 3, Item 1) demonstrates that N-acyl valine mixtures possess a distinct TRPV3 antagonism profile (39.73 ± 4.16 RFU) compared to other N-acyl amino acids like glycine or alanine [1]. This makes N-oleoyl valine the essential starting point for studies probing the structure-activity relationship (SAR) of the amino acid head group at the TRPV3 channel. Using it as a reference compound allows for systematic comparison against other N-acyl amino acid probes to map critical binding determinants [1].

As a Reference Standard in Lung Injury Metabolomics

The quantifiable and differential regulation of N-oleoyl valine in lung tissue (2.9-fold increase post-chlorine exposure) establishes its utility as a specific biomarker candidate for acute lung injury (ALI) models [2]. The baseline and post-injury concentrations provided (2.55E-11 M and 7.47E-11 M) allow researchers to spike known amounts of the compound as an internal standard in LC-MS/MS workflows to ensure accurate quantification of this analyte in complex biological matrices [2].

In Vitro Studies on Metabolic Stability of Lipid Signaling Molecules

With a known FAAH catalytic efficiency (kcat/Km = 4.3 × 10⁴ M⁻¹s⁻¹) , N-oleoyl valine serves as a valuable tool for studying the substrate specificity of FAAH and related enzymes. Its relatively slow hydrolysis rate, compared to compounds like anandamide, makes it ideal for experiments where a more stable lipid amide is required to observe sustained cellular effects in culture, thereby avoiding rapid degradation artifacts that can confound results .

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